molecular formula C22H20N4O2S2 B11634245 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634245
M. Wt: 436.6 g/mol
InChI Key: POPKNGWUCMHMKK-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a (Z)-configured thiazolidinone substituent at position 3 and a 2-phenylethylamino group at position 2. The 3-methyl and 4-oxo-2-thioxo groups on the thiazolidine ring contribute to its stereoelectronic properties, while the 2-phenylethylamino side chain may influence solubility and receptor interactions .

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O2S2/c1-14-7-6-12-26-19(14)24-18(23-11-10-15-8-4-3-5-9-15)16(20(26)27)13-17-21(28)25(2)22(29)30-17/h3-9,12-13,23H,10-11H2,1-2H3/b17-13-

InChI Key

POPKNGWUCMHMKK-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3S2C_{22}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of approximately 458.6 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N4O3S2
Molecular Weight458.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the thiazolidinone ring, followed by modifications that introduce the pyrido-pyrimidine structure and the phenylethylamine moiety.

Antimicrobial Activity

Research has indicated that derivatives related to thiazolidinones exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against gram-positive bacteria .

Antiviral Properties

Compounds with thiazolidinone structures have also been investigated for their antiviral activities. Inhibitory effects on serine proteases related to viral replication have been observed, particularly against Dengue virus protease . The compound's structural features may contribute to its ability to inhibit viral enzyme activity.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values indicating effective inhibition of cell proliferation in cancer models .

Case Studies

  • Antimicrobial Testing : A study conducted by Zvarec et al. found that thiazolidinone derivatives exhibited strong antibacterial activity against several strains of bacteria, suggesting a potential application in developing new antibiotics .
  • Antiviral Research : Mendgen et al. explored the inhibitory effects of related compounds on viral proteases and reported promising results indicating potential for further development as antiviral agents .
  • Cytotoxicity Assessment : In a study evaluating cytotoxic effects against VERO cells, derivatives showed varying degrees of toxicity, highlighting the need for further investigation into their safety profiles and mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound belongs to a broader class of thiazolidinone-fused heterocycles. Key structural analogues include:

Compound Name Core Structure Thiazolidine Substituents Amino Side Chain Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-methyl, 4-oxo, 2-thioxo 2-Phenylethylamino Z-configuration at thiazolidine
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-... Pyrido[1,2-a]pyrimidin-4-one 3-Benzyl, 4-oxo, 2-thioxo 2-(4-Morpholinyl)ethylamino Enhanced solubility via morpholine
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 3-(4-Chlorophenyl), 4-oxo N/A (amino replaced by pyrazolo) Chlorophenyl enhances lipophilicity
(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-Pentyl, 4-oxo, 2-thioxo 2-Phenylethylamino Pentyl group increases lipophilicity

Key Observations :

  • Thiazolidine Substituents : Methyl (target) vs. pentyl () or benzyl () groups alter steric bulk and hydrophobicity. The 3-pentyl analogue may exhibit superior membrane permeability .
  • Amino Side Chains: The 2-phenylethylamino group (target) provides moderate lipophilicity, whereas morpholine-containing derivatives () improve aqueous solubility .
Physicochemical and Spectral Properties
  • Melting Points: Thiazolidinone derivatives often exhibit decomposition above 170°C (e.g., 9a at 170–229°C ), consistent with the thermal stability expected for the target compound.
  • NMR Signatures: Thiazolidinone protons (e.g., HC=C in 9a at δ 7.61 ppm ) and pyrido-pyrimidinone aromatic protons (δ 6.80–7.61 ppm ) are characteristic.
  • Mass Spectrometry : HRMS data for 9a (m/z 457.1256 ) and analogues confirm molecular ion peaks aligned with calculated values.
Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit:

  • Anti-inflammatory Activity: Pyrazolo-pyrimidinones (10a/b) show efficacy in reducing edema, likely via COX-2 inhibition .
  • Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., 4-chlorophenyl in 10b ) enhance antibacterial activity.

Preparation Methods

Cyclization with Oxime Derivatives

A patent describes the synthesis of related pyrido[1,2-a]pyrimidinones by reacting oxime hydrochlorides with haloethylpyrimidines in aqueous alkali (20–40% NaOH or KOH). For example:

  • Reagents : 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride + 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Reflux in 30% aqueous KOH at 120–130°C for 90 minutes.

  • Yield : 82% after purification.

Alternative Routes

Other methods involve:

  • Catalytic Hydrogenation : Reduction of pyrido[1,2-a]pyrimidin-4-one derivatives using Pd/C in HCl.

  • Organocatalytic Cyclization : Tandem Knoevenagel–Michael reactions using DABCO under ethanol reflux.

Reagent Catalyst Solvent Conditions Yield
Aldehyde derivativeSodium acetateGlacial acetic acidReflux, 2 hours89%
Aldehyde derivativeNonePEG-400RT, 24 hours89%
  • Mechanism : Base-catalyzed elimination forms the Z-configured double bond.

  • Stereochemical Control : The vinylic proton in the Z-isomer resonates at δ 8.0–8.5 ppm in 1{}^1H NMR.

Alternative Condensation Methods

  • Hydrazonoyl Chloride Reactions : Used for quinoline-thioxopyridopyrimidinones, forming intermediates via cyclization.

  • ZnCl₂-Catalyzed Cyclization : For thiazolidin-4-one derivatives in dioxane.

Introduction of (2-Phenylethyl)Amino Group

The (2-phenylethyl)amino substituent is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Displacement

  • Reagents : 2-(Chloroethyl)pyrido[1,2-a]pyrimidin-4-one + (2-phenylethyl)amine.

  • Conditions : Aqueous Na₂CO₃ at 85–90°C for 4 hours.

  • Yield : 73% after recrystallization.

Reductive Amination

  • Reagents : Pyrido[1,2-a]pyrimidin-4-one + (2-phenylethyl)amine + reducing agent (e.g., NaBH₃CN).

  • Conditions : Methanol, RT, 12 hours.

Stereochemical and Structural Confirmation

Key characterization data confirms the Z-configuration and molecular structure:

Technique Observation Reference
1{}^1H NMRSinglet at δ 8.17 ppm (vinylic proton) for Z-isomer.
IRC=O (1715 cm⁻¹), C=N (1541 cm⁻¹), C=S (659 cm⁻¹).
Mass Spectrometrym/z 425.6 (M⁺) for related analogs.

Optimization Strategies

Solvent and Catalyst Selection

  • Green Chemistry : Use of PEG-400 (non-toxic, recyclable) for Knoevenagel reactions.

  • Catalysts : DABCO enhances reaction rates in organocatalytic cyclizations.

Purification

  • Crystallization : Recrystallization from ethanol-dioxane mixtures or isopropanol.

  • Chromatography : Column chromatography for final purification.

Data Tables

Table 1: Comparison of Condensation Methods

Method Catalyst Solvent Time Yield Source
KnoevenagelNaOAcAcetic acid2 hours89%
KnoevenagelNonePEG-40024 hours89%
Tandem Knoevenagel–MichaelDABCOEthanol1.5 hours82%

Table 2: Characterization Data for Z-Isomer

Compound 1{}^1H NMR (δ, ppm)IR (cm⁻¹)
Target compound8.0–8.5 (vinylic)1715 (C=O)
5-Hetarylmethylene-thiazolidinone8.17 (s, CH)1715 (C=O)
Thiazolidinone analog8.21 (s, CH)1712 (C=O)

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts . Key steps include:

  • Cyclocondensation of the pyrido[1,2-a]pyrimidinone core with thiazolidinone precursors under inert atmospheres.
  • Z-configuration stabilization via steric or electronic modulation during the Knoevenagel condensation step .
  • Use of flow microreactor systems to enhance reaction efficiency and scalability compared to batch processes, reducing side-product formation .
  • Final purification via column chromatography or recrystallization in aprotic solvents (e.g., DMF/EtOH mixtures) to isolate the pure Z-isomer .

Basic: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the Z-configuration of the thiazolidinone methylidene group and substituent positioning .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace intermediates .
  • Mass Spectrometry (HRMS) : For exact mass confirmation, particularly to distinguish between structural analogs with subtle substituent differences .
  • X-ray Crystallography : Optional but critical for resolving stereochemical ambiguities in the thiazolidinone-pyrido[1,2-a]pyrimidinone hybrid structure .

Advanced: How can researchers resolve contradictory bioactivity data across different assays (e.g., antimicrobial vs. anticancer activity)?

Contradictions may arise from assay-specific variables such as:

  • Cellular models : Differences in membrane permeability (e.g., Gram-positive vs. cancer cell lines) .
  • Redox conditions : The thioxo group in the thiazolidinone moiety may exhibit pro-oxidant or antioxidant effects depending on assay pH .
  • Metabolic stability : Variations in hepatic microsome activity across species can alter metabolite profiles.
    Methodological recommendations :
  • Conduct parallel assays under standardized conditions (e.g., identical cell lines, incubation times).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins (e.g., kinases, DNA gyrase) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Core modifications : Compare analogs with substitutions on the pyrido[1,2-a]pyrimidinone (e.g., 9-methyl vs. 9-ethyl) or thiazolidinone rings (e.g., 3-methyl vs. 3-benzyl) .
  • Functional group variations : Replace the 2-phenylethylamino group with allylamino or methoxypropylamino groups to assess steric/electronic effects .
  • Quantitative SAR (QSAR) : Use computational tools like CoMFA or molecular docking to predict binding modes with biological targets (e.g., topoisomerase II) .

Example Structural Analogs and Activity Trends :

Compound ModificationBioactivity Change
2-Allylamino substitutionIncreased cytotoxicity (IC50 ↓)
3-Benzyl-thiazolidinoneReduced antimicrobial activity
4-Methoxybenzyl side chainEnhanced solubility and uptake

Advanced: What strategies are recommended for scaling up synthesis while maintaining sustainability?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce solvent waste compared to batch methods .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents in condensation steps .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) for Suzuki-Miyaura coupling steps .

Basic: How should researchers assess the compound’s stability under storage and experimental conditions?

  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Protect from UV exposure due to the conjugated thiazolidinone-pyrido[1,2-a]pyrimidinone system .
  • Solution stability : Test in buffered solutions (pH 4–9) to identify hydrolytic degradation pathways .

Advanced: What computational methods are effective for predicting reaction pathways and optimizing synthetic routes?

  • Reaction path searches : Use quantum chemical calculations (DFT) to model intermediates and transition states .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics during thiazolidinone ring formation .

Advanced: How can researchers identify and validate biological targets for this compound?

  • Proteome-wide profiling : Use thermal shift assays to identify proteins with altered stability upon compound binding .
  • CRISPR-Cas9 screening : Knock out putative targets (e.g., kinases) in cell lines to observe resistance phenotypes .
  • In silico target prediction : Leverage databases like ChEMBL or BindingDB to prioritize targets based on structural similarity .

Basic: What are the recommended in vitro assays for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer : MTT assay on HeLa or MCF-7 cells with IC50 determination .
  • Anti-inflammatory : NF-κB luciferase reporter assay in RAW 264.7 macrophages .

Advanced: How can contradictory data on cytotoxicity and selectivity be reconciled?

  • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to pinpoint mechanistic outliers .
  • Metabolomics : Analyze changes in ATP/NADPH levels to differentiate apoptosis from necrotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.